molecular formula C9H17NO3 B3022517 1-(2-Methoxyethyl)piperidine-3-carboxylic acid CAS No. 897094-35-8

1-(2-Methoxyethyl)piperidine-3-carboxylic acid

Cat. No. B3022517
M. Wt: 187.24 g/mol
InChI Key: KNIRSSPGCMVUBY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperidine-3-carboxylic acid is a compound that falls within the category of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many pharmacologically active compounds and natural products. The specific structure of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid suggests that it has a carboxylic acid functional group at the third position and a 2-methoxyethyl substituent at the first position of the piperidine ring.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in various studies. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a series of reactions including asymmetric allylboration, aminocyclization, and carbamation . Although this does not directly describe the synthesis of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid, it provides insight into the synthetic strategies that could be adapted for its synthesis, such as functional group transformations and ring formation.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid . While this study does not directly analyze 1-(2-Methoxyethyl)piperidine-3-carboxylic acid, it highlights the importance of crystallography in determining the supramolecular organization of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the synthesis of tritium-labeled 1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid involved a two-step synthesis with a key hydrolysis step . This indicates that esterification and hydrolysis reactions are relevant for the chemical manipulation of the carboxylic acid moiety in piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their functional groups and molecular structure. The study of nitrogenous compounds containing piperazine-1-yl pyridine-3-carboxylic acid derivatives revealed insights into their physicochemical properties through spectroscopic methods and density functional theory (DFT) calculations . Although this study does not directly address 1-(2-Methoxyethyl)piperidine-3-carboxylic acid, similar analytical techniques could be used to investigate its properties.

Safety And Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .

properties

IUPAC Name

1-(2-methoxyethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-13-6-5-10-4-2-3-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIRSSPGCMVUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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